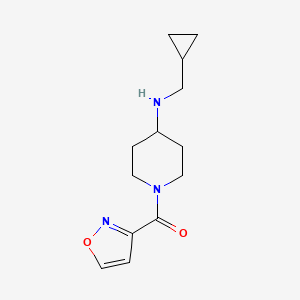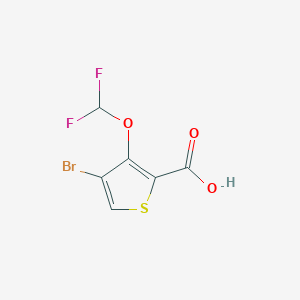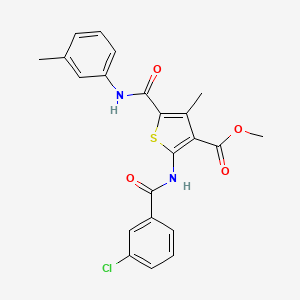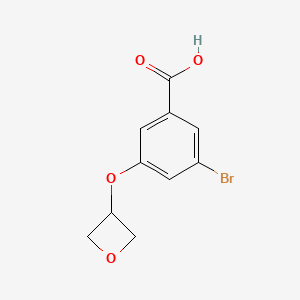![molecular formula C8H4Cl3NO3S B12074536 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- CAS No. 648858-96-2](/img/structure/B12074536.png)
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- est un composé organique complexe qui présente un cycle thiophène substitué par un groupe acide carboxylique et un groupe amino lié à une fraction trichloropropénone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- implique généralement la réaction de l'acide 2-thiophènecarboxylique avec le chlorure de 2,3,3-trichloroacryloyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres afin d'éviter l'hydrolyse du chlorure d'acyle. Le produit est ensuite purifié en utilisant des techniques de recristallisation ou de chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs plus sûrs, peut rendre la synthèse industrielle plus respectueuse de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La fraction trichloropropénone peut être réduite pour former les alcools ou les alcanes correspondants.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools ou alcanes.
Substitution : Divers dérivés amino, alcoxy ou thio.
Applications de la recherche scientifique
L'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères conducteurs et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, manifestant ainsi des propriétés anticancéreuses. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide thiophène-2-carboxylique : Un analogue plus simple avec un groupe acide carboxylique directement lié au cycle thiophène.
Acide thiophène-3-carboxylique : Un autre analogue avec le groupe acide carboxylique à une position différente sur le cycle thiophène.
Hydrazide d'acide 2-thiophènecarboxylique : Un dérivé avec un groupe hydrazide au lieu du groupe amino.
Unicité
L'acide 2-thiophènecarboxylique, 3-[(2,3,3-trichloro-1-oxo-2-propén-1-yl)amino]- est unique en raison de la présence de la fraction trichloropropénone, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
648858-96-2 |
|---|---|
Formule moléculaire |
C8H4Cl3NO3S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-(2,3,3-trichloroprop-2-enoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl3NO3S/c9-4(6(10)11)7(13)12-3-1-2-16-5(3)8(14)15/h1-2H,(H,12,13)(H,14,15) |
Clé InChI |
KGEXDTLUONMGRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1NC(=O)C(=C(Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)




